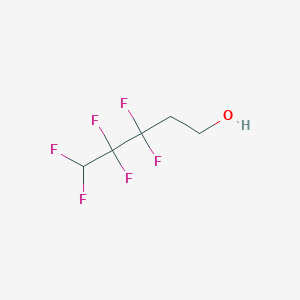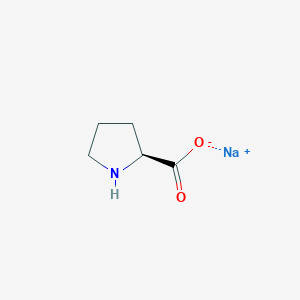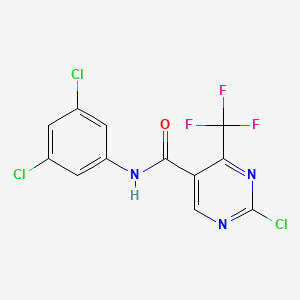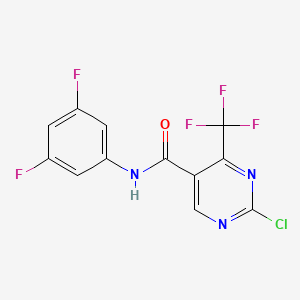
3,3,4,4,5,5-Hexafluoropentan-1-ol
Overview
Description
3,3,4,4,5,5-Hexafluoropentan-1-ol: is an organofluorine compound with the molecular formula C5H6F6O. This compound is characterized by the presence of six fluorine atoms attached to a pentanol backbone, making it a highly fluorinated alcohol. The presence of multiple fluorine atoms imparts unique chemical and physical properties to the compound, such as high thermal stability and resistance to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination of Pentanol Derivatives: One common method involves the fluorination of pentanol derivatives using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.
Electrochemical Fluorination: This method involves the electrochemical fluorination of pentanol in the presence of hydrogen fluoride. The process is carried out in an electrolytic cell, where the pentanol is subjected to an electric current, resulting in the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: Industrial production of 3,3,4,4,5,5-Hexafluoropentan-1-ol often involves large-scale electrochemical fluorination due to its efficiency and scalability. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3,4,4,5,5-Hexafluoropentan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form hexafluoropentane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents include thionyl chloride and phosphorus tribromide.
Major Products Formed:
Oxidation: Hexafluoropentanoic acid
Reduction: Hexafluoropentane
Substitution: Hexafluoropentyl chloride, Hexafluoropentyl amine
Scientific Research Applications
Chemistry: 3,3,4,4,5,5-Hexafluoropentan-1-ol is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of materials with high thermal stability and resistance to chemical degradation.
Biology and Medicine: In biological research, the compound is used as a probe to study the effects of fluorination on biological systems. It is also investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: The compound is used in the production of specialty polymers and surfactants. Its high thermal stability and resistance to oxidation make it suitable for applications in harsh chemical environments.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5-Hexafluoropentan-1-ol is primarily influenced by the presence of fluorine atoms. Fluorine atoms are highly electronegative, which affects the compound’s reactivity and interactions with other molecules. The compound can form strong hydrogen bonds and participate in various chemical reactions due to the electron-withdrawing nature of fluorine.
Comparison with Similar Compounds
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: This compound has a similar structure but with two hydroxyl groups, making it more hydrophilic.
3,3,4,4,5,5,5-Heptafluoropentan-1-ol: This compound has an additional fluorine atom, which further enhances its thermal stability and resistance to oxidation.
Uniqueness: 3,3,4,4,5,5-Hexafluoropentan-1-ol is unique due to its specific arrangement of fluorine atoms, which imparts a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and reactivity.
Properties
IUPAC Name |
3,3,4,4,5,5-hexafluoropentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c6-3(7)5(10,11)4(8,9)1-2-12/h3,12H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHLZJSBOHCQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine](/img/structure/B3040075.png)
![Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate](/img/structure/B3040078.png)

![1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3040080.png)




![2,3-Dibromo-6,7-dihydropyrrolo[2,3-c]azepin-8(1H)-one](/img/structure/B3040089.png)
![1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene](/img/structure/B3040091.png)


![N5-[4-(trifluoromethoxy)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B3040094.png)

